![molecular formula C14H18N2O3 B7595243 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid, also known as PCAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PCAA is a derivative of cyclohexylacetic acid and is known to exhibit anti-inflammatory and analgesic properties.
Scientific Research Applications
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain, arthritis, and other inflammatory diseases. 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has also been shown to modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and Physiological Effects:
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has also been shown to reduce pain perception in animal models of inflammatory pain. In addition, 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has been shown to exhibit antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain, arthritis, and other inflammatory diseases. 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid. One area of research could be to investigate the potential of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the potential of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid as a treatment for chronic pain and other inflammatory diseases. Further studies could also be conducted to investigate the mechanism of action of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid and its effects on ion channels and receptors involved in pain perception. Additionally, research could be conducted to develop more efficient methods for synthesizing 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid and improving its solubility in water.
Synthesis Methods
The synthesis of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid involves the reaction of cyclohexylacetic acid with pyridine-2-carbonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid. This method has been reported to yield high purity and high yields of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid.
properties
IUPAC Name |
2-[1-(pyridine-2-carbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(18)10-14(7-3-1-4-8-14)16-13(19)11-6-2-5-9-15-11/h2,5-6,9H,1,3-4,7-8,10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMVXIVXTOWHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)